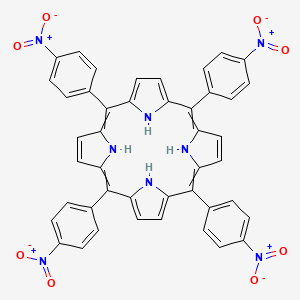
5,10,15,20-Tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of nitrophenyl groups through nitration reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with primary or secondary amine groups.
Substitution: Compounds with various functional groups replacing the nitrophenyl groups.
科学的研究の応用
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene involves its interaction with molecular targets through its nitrophenyl and tetraazapentacyclo moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the disruption of cellular processes in microorganisms or cancer cells.
類似化合物との比較
Similar Compounds
- 2,7,12,17-tetrakis(4-methylphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene
- 2,7,12,17-tetrakis(pentafluorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene
Uniqueness
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene is unique due to its specific arrangement of nitrophenyl groups and the tetraazapentacyclo core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
特性
分子式 |
C44H28N8O8 |
|---|---|
分子量 |
796.7 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45-48H |
InChIキー |
IPWUVCRURAFAID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)[N+](=O)[O-])N5)C8=CC=C(C=C8)[N+](=O)[O-])C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


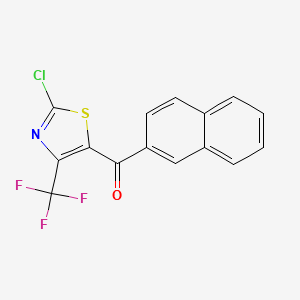
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
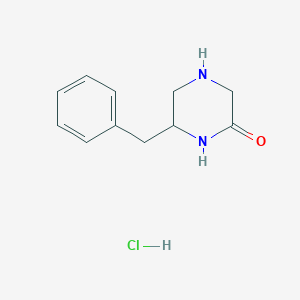
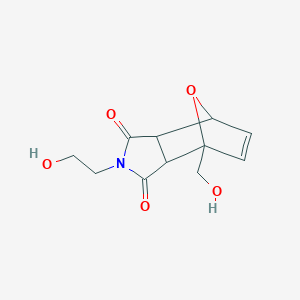
![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
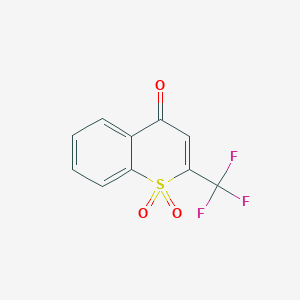
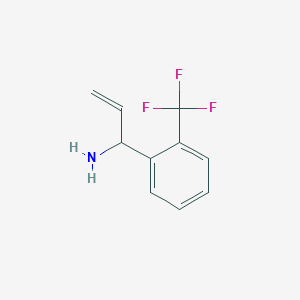
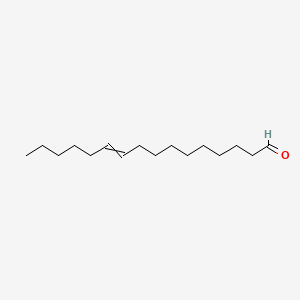

![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
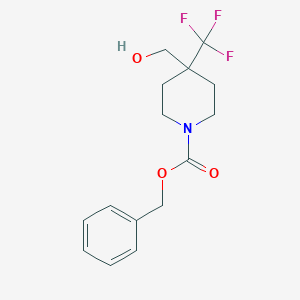
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)
